molecular formula C17H19N3O2S B3011826 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide CAS No. 946342-10-5

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide

Cat. No.: B3011826
CAS No.: 946342-10-5
M. Wt: 329.42
InChI Key: VVIUCRKCOPOHKS-UHFFFAOYSA-N
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Description

2-(7-Methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. The compound’s structure includes a 7-methyl group, a 5-oxo moiety, and an N-phenethylacetamide side chain.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-9-16(22)20-14(11-23-17(20)19-12)10-15(21)18-8-7-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUCRKCOPOHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide is a member of the thiazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S with a molecular weight of approximately 329.42 g/mol. Its structure features a thiazolo-pyrimidine core that contributes to its diverse biological activities.

Biological Activity Overview

The biological activities associated with this compound and its derivatives include:

  • Antimicrobial Activity : Compounds with similar thiazolo-pyrimidine structures have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against leukemia cells (HL-60) with an IC50 value of 158.5 ± 12.5 μM, suggesting potential in cancer therapy .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies .
  • Anticancer Potential : Similar compounds have demonstrated anticancer properties, particularly in breast cancer cell lines . This suggests that the target compound may also possess similar therapeutic potential.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

Structural FeatureBiological Activity
Thiazole and pyrimidine ringsAntimicrobial
Alkyl substituentsEnhanced cytotoxicity
Acetamide groupPotential anti-inflammatory activity

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of thiazolo-pyrimidine derivatives:

  • Antibacterial Studies : A series of derivatives were tested for antibacterial activity, revealing that modifications to the thiazole ring significantly impacted efficacy against Gram-positive bacteria .
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
  • Molecular Docking Studies : Computational studies suggest that the compound may interact effectively with key enzymes involved in cancer cell proliferation, such as topoisomerase I .

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazolo-Pyrimidine Derivatives

Core Heterocyclic Modifications

  • Thiazolo[4,5-d]pyrimidine Derivatives (e.g., compound 19 in ):

    • The thiazole ring is fused at positions 4 and 5 of the pyrimidine, altering electronic distribution and steric bulk compared to the [3,2-a] fusion in the target compound.
    • Such modifications influence binding to enzymatic targets. For example, the [4,5-d] fusion in compound 19 is linked to enhanced thiol-binding capacity due to proximity of the sulfur atom to the pyrimidine N1 .
  • Ethyl 7-Methyl-3-oxo-5-phenyl Derivatives (e.g., ):

    • These analogs replace the acetamide side chain with ester groups (e.g., ethyl carboxylate). The ester group reduces hydrogen-bonding capacity but increases metabolic stability .
    • Substituents like 2,4,6-trimethoxybenzylidene () introduce bulky, electron-rich groups that may hinder rotational freedom and alter crystal packing .

Side Chain Variations

  • N-Phenethylacetamide vs. Benzylidene Groups: The N-phenethylacetamide in the target compound provides a flexible side chain capable of forming hydrogen bonds (via the amide NH and carbonyl) and π-π interactions (via the phenyl group). This contrasts with rigid benzylidene substituents (e.g., in ), which restrict conformational flexibility but enhance planarity for stacking interactions .

Physicochemical Properties

Property Target Compound Ethyl 7-Methyl-3-oxo-5-phenyl () 2-Fluorobenzylidene Derivative ()
Molecular Weight ~371.45 g/mol (estimated) 466.51 g/mol 422.46 g/mol
Solubility Moderate (amide enhances polarity) Low (ester reduces polarity) Low (fluorine increases hydrophobicity)
Melting Point Not reported; likely >400 K (amide) 427–428 K Not reported
Hydrogen-Bond Donors 2 (amide NH, pyrimidine NH) 1 (pyrimidine NH) 1 (pyrimidine NH)

Pharmacological Potential and Target Interactions

  • Antimicrobial Activity : Thiazolo-pyrimidine analogs with electron-withdrawing groups (e.g., 5-oxo) show inhibitory effects on bacterial dihydrofolate reductase (DHFR) . The acetamide side chain may enhance binding to DHFR’s hydrophobic pocket.
  • Anticancer Activity : The phenethyl group’s lipophilicity could improve penetration into tumor cells, as seen in structurally related kinase inhibitors .
  • Metabolic Stability : The 7-methyl group likely reduces oxidative metabolism compared to unmethylated analogs, extending half-life .

Crystallographic and Conformational Analysis

  • Pyrimidine Ring Puckering : The target compound’s dihydrothiazolo-pyrimidine core adopts a flattened boat conformation, similar to analogs in and . The C5 atom deviates by ~0.224 Å from the pyrimidine plane, affecting intermolecular interactions .
  • Dihedral Angles : Substituents like the phenethylacetamide group introduce torsional strain. For example, the dihedral angle between the thiazolo-pyrimidine core and the phenyl ring in is 80.94°, whereas fluorinated analogs () show smaller angles (3.48°–7.10°), indicating greater planarity .
  • Hydrogen-Bonding Networks : C–H···O interactions dominate crystal packing in analogs (), while the target compound’s acetamide may form N–H···O bonds, influencing solubility and crystallinity .

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